methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate
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Overview
Description
Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrano[2,3-f]chromene core, which is a fused ring system containing both pyran and chromene moieties, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with phloroglucinol and various substituted benzaldehydes.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrano[2,3-f]chromene core. This is often achieved through a Knoevenagel condensation followed by an intramolecular cyclization.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyranochromene core.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate involves its interaction with cellular targets:
Molecular Targets: The compound is known to interact with enzymes involved in cell proliferation and apoptosis, such as topoisomerases and kinases.
Pathways Involved: It can modulate signaling pathways related to cell growth and survival, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds share the pyranochromene core and exhibit similar biological activities.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Although structurally different, this compound shares some chemical properties and is used in the food industry for its aroma.
Uniqueness: Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is unique due to its specific combination of a pyranochromene core and a benzoate ester group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyranochromene moiety. Its molecular formula is C18H18O5, and it features functional groups that may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrate that the compound can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (breast) | < 1.0 | Induction of apoptosis via DNA damage |
A549 (lung) | > 10 | Resistance due to esterase activity |
HeLa (cervical) | < 1.0 | Cell cycle arrest at G2/M phase |
The observed cytotoxicity is attributed to the compound's ability to induce double-strand breaks in DNA, leading to apoptosis in sensitive cancer cells .
The antitumor effects of the compound are linked to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Specific findings include:
- DNA Damage : The compound induces DNA double-strand breaks which are critical for triggering apoptotic pathways.
- Esterase Activity : The variability in sensitivity among different cell lines (e.g., A549 cells show resistance) is associated with the presence of esterases that can hydrolyze the methyl ester group of the compound .
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor size reduction without noticeable toxicity. This suggests a favorable therapeutic index.
- Clinical Relevance : A study involving xenograft models demonstrated that higher doses led to a dose-dependent reduction in tumor volume compared to controls. The absence of systemic toxicity indicates potential for clinical application in oncology .
Properties
Molecular Formula |
C22H18O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-(5,10-dimethyl-4,8-dioxo-2,3-dihydropyrano[2,3-h]chromen-2-yl)benzoate |
InChI |
InChI=1S/C22H18O6/c1-11-8-17-20(12(2)9-18(24)27-17)21-19(11)15(23)10-16(28-21)13-4-6-14(7-5-13)22(25)26-3/h4-9,16H,10H2,1-3H3 |
InChI Key |
HVWXPTMRELPHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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